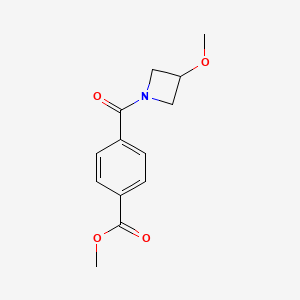![molecular formula C20H23NO4 B2662058 [(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794780-97-4](/img/structure/B2662058.png)
[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a chemical compound that has shown potential in scientific research applications. It is commonly referred to as EMEDA and is a member of the carbamate family of compounds. EMEDA has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Enhancement of Anti-inflammatory Effects
- Ethyl 4-biphenylyl acetate, a prodrug of the anti-inflammatory 4-biphenylyl acetic acid, showed enhanced anti-inflammatory effects when used in ointments with β-cyclodextrin derivatives. This improvement in therapeutic effects was due to increased topical availability and reduced tissue irritation (Arima et al., 1990).
Drug Release from Suppository Base
- The release of ethyl 4-biphenylyl acetate from an oleaginous suppository base was significantly enhanced by complexing with β-cyclodextrins, indicating potential for improved drug delivery systems (Arima, Irie, & Uekama, 1989).
Synthesis of Heterocyclic Compounds
- Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showing the versatility of this compound in organic synthesis (Mohareb et al., 2004).
Carbene Insertion in Synthesis
- The synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate through carbene insertion demonstrated the compound's utility in creating bioactive pharmaceutical compounds (Trstenjak, Ilaš, & Kikelj, 2013).
Acetoxylation in Organic Synthesis
- The acetoxylation of methylene to produce 1-carbamoyl-2-oxopropyl acetate derivatives indicates its potential use in organic synthesis, especially due to the mild reaction conditions and excellent yields (Liu, Chen, Zhang, & Zhu, 2011).
Crystal Structure Analysis
- Studies on the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate provided insights into molecular conformations and interactions, useful in pharmaceutical and chemical research (Yaman et al., 2019).
Binding with Human Serum Albumin
- Research on thiosemicarbazone derivatives, including 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, revealed important insights into their binding characteristics with human serum albumin, providing a deeper understanding of pharmacokinetics (Karthikeyan et al., 2016).
Eigenschaften
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-15-5-9-17(10-6-15)21-19(22)14-25-20(23)13-16-7-11-18(12-8-16)24-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSDLSXHBYFHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661980.png)


![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2661983.png)

![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)


![4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2661993.png)
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2661994.png)
![2-tert-butyl-1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2661996.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2661997.png)
